molecular formula C15H21N3O B3007026 N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide CAS No. 2034507-39-4

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide

Cat. No. B3007026
CAS RN: 2034507-39-4
M. Wt: 259.353
InChI Key: HCOIPWDHOPOLFJ-UHFFFAOYSA-N
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Description

Comprehensive Analysis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including nucleophilic substitution and ester hydrolysis, as reported for the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide . Another related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, was synthesized through acylation, deprotection, and salt formation, starting from 4-aminopyridine and N,N'-carbonyldiimidazole . These methods could potentially be adapted for the synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with piperidine and pyridine rings has been studied using techniques such as 1H NMR and MS spectrum . These techniques are crucial for confirming the structure of synthesized compounds. Molecular modeling has also been employed to understand the interaction of such compounds with biological targets, as seen in the study of a piperidin-4-yl derivative as an inhibitor for Adenylyl Cyclase of G. lamblia .

Chemical Reactions Analysis

The chemical reactions involving piperidine and pyridine derivatives typically include acylation and nucleophilic substitution, as these are versatile reactions that allow for the introduction of various functional groups into the molecule . The reactivity of such compounds can be further modified by introducing substituents on the piperidine or pyridine rings, which can affect the potency and selectivity of the compounds towards biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine and pyridine derivatives are influenced by their structural features. These properties include solubility, stability, and the ability to cross biological membranes, which are important for their potential as pharmaceutical agents. The ADME (absorption, distribution, metabolism, and excretion) properties and in vitro safety profiles of such compounds are evaluated to determine their suitability for further development as therapeutic agents .

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide derivatives have been synthesized and studied for their anti-angiogenic and DNA cleavage activities. These compounds exhibited significant activities in inhibiting the formation of blood vessels in vivo and showed potential as anticancer agents due to their anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Molecular Interaction with CB1 Cannabinoid Receptor

The molecule has been studied for its interaction with the CB1 cannabinoid receptor, exploring its structure-activity relationships. The studies focused on its conformational analysis, pharmacophore models, and quantitative structure-activity relationship models, which are crucial in understanding its steric binding interactions and potential as a receptor antagonist (Shim et al., 2002).

Capillary Electrophoresis for Quality Control

In the field of analytical chemistry, capillary electrophoresis has been employed to separate and analyze this compound and its related substances. This method is significant for quality control in pharmaceuticals, demonstrating the molecule's relevance in drug analysis and quality assurance (Ye et al., 2012).

Synthesis of Pyrazole Derivatives as Antagonists

The synthesis of pyrazole derivatives, which include this compound, has been researched to develop potent cannabinoid receptor antagonists. The structural requirements for these compounds were identified, providing insights into their potential therapeutic applications in countering the effects of cannabinoids (Lan et al., 1999).

Topoisomerase II Inhibitory Activity

Research has demonstrated that derivatives of this compound exhibit inhibitory activity against mammalian topoisomerase II, an enzyme involved in DNA replication and repair. This indicates the compound's potential in cancer therapy, given the enzyme's role in cell proliferation (Wentland et al., 1993).

Applications in Heterocyclic Compound Synthesis

This compound is part of a class of nitrogen-containing heterocyclic compounds with diverse applications in pharmaceuticals and agrochemicals. Its synthesis and structural components make it valuable in the development of various biologically active compounds (Higasio & Shoji, 2001).

properties

IUPAC Name

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c19-15(13-1-2-13)17-11-12-5-9-18(10-6-12)14-3-7-16-8-4-14/h3-4,7-8,12-13H,1-2,5-6,9-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOIPWDHOPOLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide

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